Ethyl 3-((4-methylpiperidin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-((4-methylpiperidin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate is a complex organic compound that features a benzo[b]thiophene core, a piperidine ring, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((4-methylpiperidin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((4-methylpiperidin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonyl group or the ester group.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzo[b]thiophene core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 3-((4-methylpiperidin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and receptor binding.
Industry: It can be used in the production of advanced materials with unique properties
Mechanism of Action
The mechanism of action of Ethyl 3-((4-methylpiperidin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, while the benzo[b]thiophene core can participate in π-π interactions with aromatic residues. These interactions can modulate biological pathways and lead to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-aminobenzo[b]thiophene-2-carboxylate: Similar structure but lacks the sulfonyl and piperidine groups.
Ethyl 3-(piperidin-1-yl)benzo[b]thiophene-2-carboxylate: Similar but without the sulfonyl group.
Uniqueness
Ethyl 3-((4-methylpiperidin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate is unique due to the presence of both the sulfonyl and piperidine groups, which can enhance its reactivity and binding affinity in biological systems. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
ethyl 3-(4-methylpiperidin-1-yl)sulfonyl-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S2/c1-3-22-17(19)15-16(13-6-4-5-7-14(13)23-15)24(20,21)18-10-8-12(2)9-11-18/h4-7,12H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOMURMDWPWTTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)N3CCC(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.